molecular formula C9H9N3O2 B1395648 Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1353498-59-5

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1395648
CAS No.: 1353498-59-5
M. Wt: 191.19 g/mol
InChI Key: HDHWFJFNCDMGJK-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science.

Chemical Reactions Analysis

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The compound’s ability to interact with various biological targets underlies its diverse pharmacological effects.

Comparison with Similar Compounds

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Zaleplon: A sedative agent used for treating insomnia.

    Indiplon: Another sedative with similar applications.

    Ocinaplon: An anxiolytic agent.

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. This compound stands out due to its unique combination of biological and photophysical properties, making it a versatile compound in both medicinal and material sciences .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWFJFNCDMGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716764
Record name Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353498-59-5
Record name Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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